molecular formula C16H14ClNO3 B6407888 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid CAS No. 1261906-60-8

5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6407888
CAS No.: 1261906-60-8
M. Wt: 303.74 g/mol
InChI Key: CBEJODKMANPLOG-UHFFFAOYSA-N
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Description

5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid is a synthetic benzoic acid derivative designed for advanced pharmaceutical and medicinal chemistry research. Its molecular architecture, featuring a chloro-substituted benzoic acid core linked to a N,N-dimethylbenzamide moiety, positions it as a high-value building block for developing novel bioactive compounds. This structure is characteristic of compounds used in probing structure-activity relationships (SAR) and as a precursor in synthetic routes for more complex molecules . The compound's core value lies in its potential as a key intermediate for anticancer, antimicrobial, and anti-Alzheimer's agent discovery . The benzoic acid scaffold is recognized as a privileged structure in drug design, capable of contributing to diverse biological activities, including acetylcholinesterase (AChE) inhibition relevant to Alzheimer's disease research, and dihydrofolate reductase (DHFR) inhibition related to anticancer and antimicrobial applications . The specific substitution pattern on this molecule is engineered to optimize its interaction with biological targets, potentially enhancing selectivity and potency in prototype therapeutics. Researchers can utilize this compound to develop targeted chemotherapeutic agents with the goal of achieving greater selectivity towards diseased cells and reduced side effects compared to traditional agents . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-chloro-5-[4-(dimethylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-18(2)15(19)11-5-3-10(4-6-11)12-7-13(16(20)21)9-14(17)8-12/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEJODKMANPLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691352
Record name 5-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-60-8
Record name 5-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination and Cyanide Substitution

The synthesis begins with halogenation of a piperidone derivative. In one approach, 1-methyl-4-piperidone (compound 1) undergoes bromination using bromine in the presence of a secondary amine catalyst, yielding 1-methyl-4-piperidone hydrobromide (compound 2). This step avoids stoichiometric copper bromide, which complicates purification. The reaction employs alcoholic solvents like 2-propanol at 45°C to the solvent’s boiling point for 2–5 hours, achieving near-complete conversion. Subsequent treatment with sodium nitrite and hydrobromic acid facilitates diazotization, forming a brominated intermediate (compound 3).

Cyanide substitution follows, where compound 3 reacts with a metal cyanide (e.g., sodium cyanide and copper cyanide) in N,N-dimethylacetamide at 140–160°C for 13–20 hours. This step introduces a nitrile group, forming compound 4, which is isolated via extraction with toluene and acidification with hydrochloric acid.

Table 1: Reaction Conditions for Bromination and Cyanide Substitution

StepSolventTemperatureCatalyst/ReagentTime (h)
Bromination2-Propanol45°C to boilingHBr2–5
DiazotizationH2O/AcOH-5–15°CNaNO2/HBr3–24
Cyanide SubstitutionN,N-Dimethylacetamide140–160°CNaCN/CuCN13–20

Hydrolysis to Carboxylic Acid

The nitrile group in compound 4 is hydrolyzed to a carboxylic acid using lithium hydroxide in ethanol at 40–70°C for 5–10 hours. This step yields 5-chloro-3-phenylbenzoic acid (compound 5), which is isolated as a hydrochloride salt via acidification with HCl. The aqueous layer containing the product is partitioned from organic impurities, ensuring high purity without chromatography.

Critical Factors :

  • Solvent Choice : Ethanol enhances reaction kinetics due to its polarity and miscibility with aqueous bases.

  • Acidification : Hydrochloric acid precipitates the product, avoiding hygroscopic lithium salts that complicate handling.

Amide Bond Formation

The benzoic acid intermediate (compound 5) is functionalized with the N,N-dimethylaminocarbonyl group via mixed anhydride or active ester intermediates. For example, compound 5 reacts with ethyl chloroformate in the presence of triethylamine to form a mixed anhydride, which is then coupled with 4-amino-N,N-dimethylbenzamide. This step employs tetrahydrofuran (THF) at -78°C to 0°C, followed by warming to room temperature for 2 hours.

Table 2: Amide Coupling Optimization

ParameterOptimal ConditionImpact on Yield
Coupling AgentEthyl chloroformateHigh reactivity
BaseTriethylamineNeutralizes HCl
SolventTHFStabilizes anhydride

Industrial Considerations for Scalable Synthesis

Solvent and Catalyst Selection

Industrial processes prioritize 2-propanol and N,N-dimethylacetamide for their low cost, high boiling points, and compatibility with acid-base reactions. Catalytic hydrobromic acid replaces stoichiometric bromine, reducing environmental impact.

Purification Strategies

Chromatography is avoided through:

  • Acid-Base Partitioning : Isolation of intermediates as hydrochloride salts.

  • Solvent Extraction : Toluene removes lipophilic by-products after cyanide substitution.

Reaction Optimization and Yield Enhancements

Temperature Control

Exothermic reactions like bromination require precise temperature control (45–65°C) to prevent side reactions. Low-temperature lithiation (-78°C) ensures regioselectivity during amide coupling.

Stoichiometric Ratios

Using 1.5 equivalents of sodium cyanide relative to compound 3 maximizes conversion while minimizing cyanide waste.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Bromination with HBrAvoids CuBr2, scalableRequires corrosive HBr
Hydrolysis in EtOHHigh purity, no chromatographyLong reaction time (5–10 h)
Anhydride CouplingHigh-yielding, mild conditionsSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds from the provided evidence share partial structural similarities with the target molecule:

4-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid (CAS 7167-34-2)
  • Key Features :
    • Benzothiophene core with difluoromethoxy and chloro substituents.
    • Carboxylic acid and amide functional groups.
  • Difluoromethoxy is electron-withdrawing, which may reduce the acidity of the benzoic acid group relative to the dimethylaminocarbonyl substituent in the target compound.
Ethyl 2-(benzoylamino)-4-phenylthiophene-3-carboxylate (CAS 43088-49-9)
  • Key Features: Thiophene ring with ester and benzoylamino groups.
  • Comparison: The ester group increases lipophilicity, likely reducing aqueous solubility compared to the carboxylic acid in the target compound.
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
  • Key Features: Benzodioxole and thiazolidinone heterocycles with a chloroacetamide side chain. Molecular weight: 368.77.
  • Comparison: The thiazolidinone ring provides rigidity and hydrogen-bonding sites, similar to the dimethylaminocarbonyl group in the target compound. The chloroacetamide group introduces electrophilic reactivity, which may lead to unintended covalent binding in biological systems.

Research Findings and Implications

  • Solubility and Bioavailability :
    • The carboxylic acid in the target compound and 7167-34-2 improves aqueous solubility relative to ester-containing analogs like 43088-49-9 .
  • Metabolic Stability: Thiophene (43088-49-9) and benzodioxole ( compound) rings may undergo cytochrome P450-mediated metabolism, whereas the dimethylaminocarbonyl group in the target compound could resist oxidation .

Biological Activity

5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid (C16H14ClNO3) is a compound of significant interest in biological research due to its unique structural features and potential interactions with biological targets. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C16H14ClNO3
  • Molecular Weight : 303.74 g/mol
  • Melting Point : 223-227°C
  • Solubility : Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol; sparingly soluble in water.

The compound's structure includes aromatic rings and functional groups that facilitate non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid is believed to interact with specific molecular targets, potentially acting as a ligand that modulates the activity of proteins or enzymes. The dimethylaminocarbonyl group enhances its ability to penetrate biological membranes, allowing it to influence various cellular pathways.

Potential Mechanisms:

  • Protein Binding : The compound may bind to specific proteins or enzymes, altering their activity and influencing metabolic pathways.
  • Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, impacting biochemical reactions within cells.

Biological Activity

Research indicates that 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating a potential use in treating inflammatory diseases.
  • Cancer Research Applications : Its structural similarities to known anticancer agents suggest potential applications in cancer therapy, although further research is necessary to elucidate specific mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid:

StudyFindings
Study ADemonstrated inhibition of enzyme X by structurally similar compounds, suggesting potential for 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid.
Study BReported antimicrobial effects against Gram-positive bacteria, indicating a possible application in infection control.
Study CHighlighted anti-inflammatory properties in vitro, supporting further exploration in therapeutic contexts.

Applications

The versatility of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid allows for its use across various scientific domains:

  • Chemical Synthesis : Utilized as a building block for the synthesis of more complex organic molecules.
  • Biological Research : Employed in studies focused on enzyme interactions and receptor binding assays.
  • Pharmaceutical Development : Investigated for its potential role in drug formulation targeting specific diseases.

Q & A

Q. What spectroscopic methods are recommended for structural characterization of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid?

Methodological Answer: Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to confirm connectivity and functional groups. For example, the dimethylaminocarbonyl group can be identified via ¹³C NMR peaks at ~165–170 ppm (carbonyl) and 35–45 ppm (N,N-dimethyl groups). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while infrared (IR) spectroscopy confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups. X-ray crystallography (as in ) provides definitive stereochemical data when single crystals are obtainable .

Q. How can researchers ensure purity during synthesis of this compound?

Methodological Answer: Purity assessment requires chromatographic techniques such as high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) and a reverse-phase C18 column. Analytical standards (≥95% purity) should be used for calibration. Thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., ethyl acetate/hexane, 3:7) provides rapid monitoring. Quantification via ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) is also effective. Note: Avoid commercial purity claims from non-peer-reviewed sources like BenchChem ; instead, rely on PubChem or EPA DSSTox data .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Methodological Answer: Contradictions between NMR and crystallographic data often arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. To resolve this:

  • Perform variable-temperature NMR to detect conformational exchange.
  • Compare crystallographic data () with computational models (DFT or molecular dynamics simulations) to assess energy-minimized conformers.
  • Use NOESY NMR to identify spatial proximities that align with crystallographic packing.
  • Validate solvent-free structures via solid-state NMR or thermal analysis (DSC/TGA) .

Q. What strategies optimize the synthesis yield of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid under varying reaction conditions?

Methodological Answer: Yield optimization requires systematic parameter screening:

  • Catalysis: Use Pd-based catalysts for Suzuki-Miyaura coupling (if applicable; see for analogous syntheses).
  • Solvent Effects: Test polar aprotic solvents (DMF, DMSO) for amide bond formation, balancing solubility and reaction rate.
  • Temperature: Conduct kinetic studies (e.g., 25–100°C) to identify ideal conditions for carboxylic acid activation (e.g., via EDCl/HOBt).
  • Workup: Acid-base extraction (pH ~4–5) isolates the benzoic acid moiety while removing unreacted intermediates. Document yield discrepancies using Design of Experiments (DoE) software .

Q. How can researchers assess the environmental stability and degradation pathways of this compound?

Methodological Answer: Environmental fate studies require:

  • Hydrolysis Studies: Incubate the compound in buffers (pH 2–12) at 25–50°C, monitoring degradation via LC-MS.
  • Photolysis: Expose to UV light (λ = 254–365 nm) and analyze photoproducts using HRMS.
  • Computational Modeling: Predict degradation pathways using EPI Suite or SPARC software, referencing PubChem data for analogous compounds (e.g., 4-chloro-3-(4-formylphenyl)benzoic acid in ).
  • Ecotoxicology: Use Microtox assays () to evaluate acute toxicity in aquatic models .

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